molecular formula C25H28N4O B11514796 1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[4-cyclohexyl-5-(1H-indol-3-yl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No.: B11514796
M. Wt: 400.5 g/mol
InChI Key: MXKDVRWNBFYCCM-UHFFFAOYSA-N
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Description

1-[4-CYCLOHEXYL-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound that features a unique combination of cyclohexyl, indole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-CYCLOHEXYL-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions. Common reagents used in these reactions include cyclohexylamine, 4-methylbenzaldehyde, and various catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-CYCLOHEXYL-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[4-CYCLOHEXYL-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 1-[4-CYCLOHEXYL-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-CYCLOHEXYL-N-{[1-(4-METHYLPHENYL)-1H-INDOL-3-YL]METHYL}METHANAMINE
  • 2-(4-BENZOYLPHENOXY)-1-[2-(1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZO[D]IMIDAZOL-1-YL]ETHANONE

Uniqueness

1-[4-CYCLOHEXYL-5-(1H-INDOL-3-YL)-1-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is unique due to its specific combination of cyclohexyl, indole, and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C25H28N4O

Molecular Weight

400.5 g/mol

IUPAC Name

1-[4-cyclohexyl-3-(1H-indol-3-yl)-2-(4-methylphenyl)-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C25H28N4O/c1-17-12-14-20(15-13-17)29-25(22-16-26-23-11-7-6-10-21(22)23)28(24(27-29)18(2)30)19-8-4-3-5-9-19/h6-7,10-16,19,25-26H,3-5,8-9H2,1-2H3

InChI Key

MXKDVRWNBFYCCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3CCCCC3)C4=CNC5=CC=CC=C54

Origin of Product

United States

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